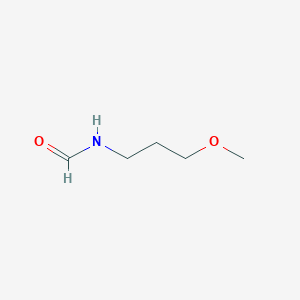

N-(3-methoxypropyl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxypropyl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-8-4-2-3-6-5-7/h5H,2-4H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQINHDYJQCMGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325150 | |

| Record name | N-(3-methoxypropyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-42-4 | |

| Record name | N-(3-Methoxypropyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 408874 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC408874 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-methoxypropyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-METHOXYPROPYL)-FORMAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 3 Methoxypropyl Formamide

Direct Synthesis Approaches

Direct synthesis methods aim to construct the N-(3-methoxypropyl)formamide molecule in a single or a few straightforward steps from readily available precursors.

Carbon Dioxide Reduction Pathways Utilizing Catalytic Systems

A green and increasingly explored approach for the synthesis of formamides is the reductive amination of carbon dioxide (CO2). researchgate.net This method utilizes CO2 as a renewable C1 source, which reacts with an amine in the presence of a reducing agent and a catalyst. researchgate.netmanchester.ac.uk For the synthesis of this compound, the corresponding amine, 3-methoxypropylamine (B165612), is reacted with CO2 and a reductant.

Commonly used reducing agents for this transformation include hydrosilanes (such as phenylsilane (B129415) or polymethylhydrosiloxane) and molecular hydrogen (H2). researchgate.netdtic.mil The reaction is facilitated by a variety of catalytic systems. Homogeneous catalysts, including ionic liquids and complexes of metals like copper and ruthenium, have demonstrated high efficiency under mild conditions, such as room temperature and atmospheric pressure of CO2. researchgate.netdtic.mil In some systems, metallic silicon, activated by a fluoride (B91410) catalyst, can serve as an inexpensive and effective reducing agent. nih.gov

The general mechanism involves the activation of CO2 by the catalyst and its subsequent reaction with the amine to form a carbamate (B1207046) or a related intermediate. This intermediate is then reduced by the hydrosilane or other reducing agents to yield the final formamide (B127407) product. rsc.org The choice of catalyst and reductant is crucial for the reaction's efficiency and selectivity. researchgate.net

Table 1: Examples of Catalytic Systems for N-Formylation using CO2

| Catalyst System | Reducing Agent | Amine Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-alkyl-3-methylimidazolium ionic liquids | Phenylsilane | Various amines | Room Temperature, 1 atm CO2 | Excellent | researchgate.net |

| Cu(OAc)2–bis(diphenylphosphino)ethane (dppe) | Phenylsilane | Various amines | Room Temperature, 1 atm CO2 | High | researchgate.net |

| Tetrabutylammonium fluoride | Metallic silicon | Various amines | Not specified | Wide substrate scope | nih.gov |

Nucleophilic Substitution Reactions Involving Halide Precursors and Formamide

This compound can also be synthesized via a nucleophilic substitution pathway. This method typically involves the reaction of a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane (B1268092) or 1-chloro-3-methoxypropane) with a source of the formamide anion or formamide itself. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org

In the SN2 mechanism, the nucleophile (formamide or its anion) attacks the electrophilic carbon atom of the 3-methoxypropyl halide, which is bonded to the halogen. libretexts.org The reaction proceeds in a single, concerted step where the carbon-nucleophile bond is formed simultaneously as the carbon-halogen bond is broken. libretexts.org This "backside attack" results in an inversion of the stereochemical configuration if the carbon atom is a stereocenter. libretexts.org

To facilitate this reaction, a base is often required to deprotonate formamide, increasing its nucleophilicity. Common bases include sodium hydride, potassium carbonate, or sodium methoxide. researchgate.netnih.gov The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often preferred as they can solvate the cation of the base while not strongly solvating the anionic nucleophile, thus enhancing its reactivity. libretexts.org

Indirect Synthesis via Amide Formation Reactions

Indirect methods involve the synthesis of the precursor amine, 3-methoxypropylamine, followed by a formylation step.

Formylation of Corresponding Amine Substrates

The most common and versatile method for preparing this compound is the formylation of its corresponding primary amine, 3-methoxypropylamine. google.com This reaction involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the amine. A wide variety of formylating agents and reaction conditions have been developed for this purpose.

One of the simplest methods is the direct reaction of 3-methoxypropylamine with formic acid. scispace.com Heating the amine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct, can provide the desired formamide in high yields. scispace.com

Another widely used reagent is acetic formic anhydride (B1165640) (AFA), which can be generated in situ from formic acid and acetic anhydride. AFA is a powerful formylating agent that reacts rapidly with primary and secondary amines, often at low temperatures, to produce formamides in nearly quantitative yields. nih.gov

Other effective formylating systems include:

Propylphosphonic anhydride (T3P®): This is a mild and efficient coupling reagent that promotes the reaction between formic acid and amines. researchgate.net

Formamide: In the presence of a base like sodium methoxide, formamide itself can act as a formylating agent for other amines. researchgate.net

Catalytic Systems: Various catalysts can facilitate the formylation reaction. For example, 2-chloro-4,6-dimethoxy scispace.comorgsyn.orgsemanticscholar.orgtriazine (CDMT) with N-methylmorpholine (NMM) can be used to formylate amines with formic acid. nih.gov Mechanochemical methods, such as ball milling an amine with formic acid and an additive like imidazole, also provide a solvent-free route to formamides. beilstein-journals.org

Table 2: Common Formylation Methods for Primary Amines

| Formylating Agent/System | Conditions | Advantages | Reference |

|---|---|---|---|

| Formic Acid | Reflux in toluene with Dean-Stark trap | Inexpensive, simple procedure | scispace.com |

| Acetic Formic Anhydride (AFA) | Low temperature (-20 °C to 0 °C) | High yields, fast reaction times | nih.gov |

| Propylphosphonic anhydride (T3P®) / Formic Acid | Room temperature in DCM/Pyridine (B92270) | High purity, easy work-up | researchgate.net |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing byproducts and reaction times. Key parameters that can be adjusted include the choice of reagents, catalyst, solvent, temperature, and reaction time.

For CO2 reduction pathways , the selectivity between formylation and over-reduction to methylation can be tuned by the catalyst and reaction conditions. rsc.org The pressure of CO2 and H2, reaction temperature, and the nature of the catalyst support can all influence the outcome. dtic.mil

In nucleophilic substitution reactions , the yield is highly dependent on the leaving group ability of the halide (I > Br > Cl), the strength of the base used, and the solvent's properties. libretexts.org The use of aprotic polar solvents generally enhances the reaction rate. libretexts.org Preventing side reactions, such as elimination, is also a key consideration, which can be managed by controlling the temperature and the basicity of the reaction medium.

For the formylation of 3-methoxypropylamine , the choice of formylating agent is paramount. Highly reactive agents like AFA allow for mild conditions and short reaction times, which can be beneficial for sensitive substrates. nih.gov In contrast, direct formylation with formic acid may require higher temperatures and longer reaction times. scispace.com Catalyst screening is essential when employing catalytic methods to identify the most active and selective system. For instance, in T3P®-mediated formylation, screening bases like pyridine was found to be crucial for achieving the highest yields. researchgate.net The stoichiometry of the reagents must also be carefully controlled to ensure complete conversion of the starting amine and to avoid side reactions or difficult purifications. scispace.com

Chemical Reactivity and Mechanistic Studies of N 3 Methoxypropyl Formamide

Dehydration Reactions and Isocyanide Formation

The dehydration of N-substituted formamides is a primary method for the synthesis of isocyanides. wikipedia.org This transformation involves the removal of a water molecule from the formamide (B127407) moiety (R-NH-CHO) to yield an isocyanide (R-N≡C). For N-(3-methoxypropyl)formamide, this reaction produces 3-methoxypropyl isocyanide. The process requires the use of effective dehydrating agents to facilitate the elimination of the formyl oxygen and hydrogen atoms.

Investigation of Reagent Efficacy (e.g., p-Toluenesulfonyl Chloride, Phosphoryl Trichloride)

The choice of dehydrating agent is crucial for achieving high yields in isocyanide synthesis. Two commonly employed and effective reagents for this purpose are p-toluenesulfonyl chloride (p-TsCl) and phosphoryl trichloride (B1173362) (POCl₃). wikipedia.orgrsc.org

p-Toluenesulfonyl Chloride (p-TsCl): In the presence of a base like pyridine (B92270), p-TsCl is an effective reagent for dehydrating N-alkyl-substituted formamides. rsc.orgsvkm-iop.ac.in This reagent is considered less toxic and the reaction is often less exothermic compared to other dehydrating agents, which allows for safer handling. rsc.org For non-sterically hindered aliphatic formamides, p-TsCl can provide excellent yields. rsc.org

Phosphoryl Trichloride (POCl₃): This is a powerful and frequently used dehydrating agent that readily converts formamides to isocyanides, typically in the presence of a tertiary amine base such as triethylamine. researchgate.netnih.govnih.gov The reaction is often performed at low temperatures to control its exothermicity. nih.gov POCl₃ is particularly effective and can lead to high yields in short reaction times, making it a preferred reagent despite its higher reactivity. nih.govnih.gov The by-products of this reaction are inorganic phosphates, which can be advantageous for purification compared to the organic waste generated from p-TsCl. nih.gov

The following table summarizes the general conditions and efficacy of these reagents for the dehydration of N-alkyl formamides, which serves as a model for the reactivity of this compound.

| Reagent | Base | Typical Solvent | Temperature | Efficacy/Yield | Reference |

| p-Toluenesulfonyl Chloride (p-TsCl) | Pyridine | Dichloromethane | Room Temp. | Good to Excellent for Aliphatic Formamides | rsc.org |

| Phosphoryl Trichloride (POCl₃) | Triethylamine | Dichloromethane or Solvent-free | 0 °C to Room Temp. | Excellent, High Yields, Fast Reaction | nih.govnih.gov |

Reaction Mechanism Elucidation of Dehydration Processes

The mechanism for the dehydration of formamides is dependent on the reagent used, but it generally involves the activation of the formyl oxygen atom, followed by elimination steps.

With phosphoryl trichloride (POCl₃) , the mechanism begins with the nucleophilic attack of the formamide's carbonyl oxygen onto the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate. A base, such as triethylamine, then abstracts a proton from the nitrogen atom. Subsequent elimination of dichlorophosphate (B8581778) and a chloride ion, facilitated by the base, leads to the formation of the isocyanide product. nih.gov

For p-toluenesulfonyl chloride (p-TsCl) , the reaction proceeds in a similar fashion. The formamide oxygen attacks the electrophilic sulfur atom of p-TsCl, creating an activated intermediate. A base, typically pyridine, removes the proton from the nitrogen and subsequently the formyl proton, leading to a series of eliminations that result in the formation of the isocyanide, a tosylate salt, and a pyridinium (B92312) salt. wikipedia.org

Catalytic Hydrogenation and Deaminative Transformations

Catalytic hydrogenation of this compound represents a reductive transformation that can lead to different products depending on the reaction pathway. The process involves the cleavage of either the Carbon-Oxygen (C-O) or Carbon-Nitrogen (C-N) bond within the formamide group. frontiersin.orgdntb.gov.uapnnl.gov

Chemoselective Carbon-Nitrogen Bond Cleavage Pathways

The hydrogenation of formamides can proceed via two main competitive pathways:

Deoxygenative Hydrogenation (C-O Bond Cleavage): This pathway results in the N-methylation of the corresponding amine. In the case of this compound, this would yield N-methyl-3-methoxypropan-1-amine. This route is often favored by standard gas-phase hydrogenation catalysts. frontiersin.orgresearchgate.net

Deaminative Hydrogenation (C-N Bond Cleavage): This pathway leads to the formation of methanol (B129727) and the regeneration of the parent amine, which for this compound is 3-methoxypropan-1-amine. frontiersin.orgdntb.gov.uapnnl.gov This is often the desired pathway in contexts like carbon capture and utilization, as it regenerates the amine solvent. frontiersin.orgosti.gov

Achieving high chemoselectivity for the C-N bond cleavage is a significant challenge in the catalytic reduction of formamides. frontiersin.orgresearchgate.net

Influence of Catalyst Composition and Additives on Product Selectivity (e.g., Methanol vs. N-Methylation)

The selectivity between C-N and C-O bond cleavage is highly dependent on the catalyst system and the presence of additives. frontiersin.orgpnnl.govresearchgate.net

Catalyst Composition: Heterogeneous catalysts, such as the commercial methanol synthesis catalyst Cu/ZnO/Al₂O₃, are commonly studied for formamide hydrogenation. frontiersin.orgresearchgate.net In the absence of additives, these catalysts typically show high selectivity towards the N-methylated product resulting from C-O cleavage. frontiersin.orgresearchgate.net Ruthenium-based catalysts have also been explored for the hydrogenation of amides, with selectivity being influenced by the ligand framework. nih.gov

Additives: The addition of a base can dramatically shift the reaction's selectivity from C-O cleavage to the desired C-N cleavage, favoring the formation of methanol and the parent amine. frontiersin.orgdntb.gov.uapnnl.govresearchgate.net Studies on model compounds like N-formyl piperidine (B6355638) have shown that with a Cu/ZnO/Al₂O₃ catalyst, the selectivity can be switched from >90% for the N-methyl product to significant yields for methanol simply by introducing a basic additive. frontiersin.org The basicity of the additive plays a crucial role in promoting this switch. frontiersin.orgresearchgate.net

The table below, based on data for the model substrate N-formyl piperidine, illustrates the effect of basic additives on product selectivity during hydrogenation.

| Catalyst | Additive | C-O Cleavage Selectivity (N-Methylation) | C-N Cleavage Selectivity (Methanol) | Reference |

| Cu/ZnO/Al₂O₃ | None | >90% | <10% | frontiersin.orgresearchgate.net |

| Cu/ZnO/Al₂O₃ | Base (e.g., KOH, KOtBu) | Significantly Decreased | Significantly Increased (up to 86%) | frontiersin.orgresearchgate.net |

Mechanistic Insights into Intermediate Formation (e.g., Hemiaminals)

The prevailing mechanism for formamide hydrogenation involves the initial formation of a hemiaminal intermediate. frontiersin.orgresearchgate.netresearchgate.net This species is formed by the addition of hydrogen across the carbonyl group of the formamide. The fate of this hemiaminal intermediate is the critical branch point that determines the final product distribution. frontiersin.orgresearchgate.net

Pathway to N-Methylation (C-O Cleavage): The hemiaminal can undergo dehydration to form an imine intermediate. The subsequent hydrogenation of this imine leads directly to the N-methylated amine. frontiersin.orgresearchgate.net

Pathway to Methanol (C-N Cleavage): Alternatively, the hemiaminal can undergo C-N bond cleavage to produce the parent amine and a formaldehyde (B43269) intermediate, which is then hydrogenated to methanol. frontiersin.org

The role of the basic additive is to deprotonate the hemiaminal intermediate. frontiersin.orgdntb.gov.uapnnl.govresearchgate.net This deprotonation inhibits the dehydration step required to form the imine, thereby suppressing the N-methylation pathway and promoting the C-N bond cleavage route that leads to methanol and the regenerated amine. frontiersin.orgresearchgate.net

Electrophilic Activation and Derivatization Reactions

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The key to this reaction is the generation of a highly electrophilic species known as the Vilsmeier reagent. This reagent is typically formed by the reaction of a disubstituted formamide with an acid chloride, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

In the context of this compound, the reaction with phosphorus oxychloride would lead to the formation of the corresponding Vilsmeier reagent, a chloroiminium salt. The general mechanism for the formation of a Vilsmeier reagent is initiated by the nucleophilic attack of the formamide oxygen onto the phosphorus center of POCl₃, followed by the elimination of a dichlorophosphate anion to yield the electrophilic chloroiminium ion.

Table 1: Postulated Vilsmeier Reagent Formation from this compound

| Reactant 1 | Reactant 2 | Postulated Intermediate | Postulated Vilsmeier Reagent |

| This compound | Phosphorus oxychloride (POCl₃) | O-phosphorylated adduct | N-(3-methoxypropyl)-N-chloromethyleniminium chloride |

Once formed, this Vilsmeier reagent, derived from this compound, would be expected to act as an electrophile in reactions with activated aromatic substrates. The subsequent electrophilic aromatic substitution, followed by hydrolysis of the resulting iminium salt intermediate, would introduce a formyl group (-CHO) onto the aromatic ring. The general applicability of various N,N-disubstituted formamides in the Vilsmeier-Haack reaction suggests that this compound could serve as a precursor to a functional Vilsmeier reagent, although specific examples and yields are not readily found in the surveyed literature.

Condensation and Cyclization Reactions in Complex Molecule Synthesis

N-substituted formamides, including this compound, can participate in various condensation and cyclization reactions, which are fundamental to the synthesis of complex molecules, particularly nitrogen-containing heterocycles. These reactions often involve the formamide moiety acting as a source of a one-carbon unit or as a precursor to a reactive intermediate that can undergo intramolecular cyclization.

For instance, formamides can be utilized in the synthesis of heterocycles like pyrimidines, imidazoles, and quinazolines. In such syntheses, the formamide can react with a substrate containing two nucleophilic groups, leading to a condensation reaction and subsequent ring closure. The specific role of this compound in such reactions would be influenced by the nature of the N-(3-methoxypropyl) group, which could affect the reactivity and solubility of the molecule and potentially be retained or cleaved during the course of the reaction.

While specific examples of this compound in complex molecule synthesis via condensation and cyclization are not prevalent in the literature, the general reactivity patterns of formamides provide a framework for its potential applications. For example, in a hypothetical scenario, the nitrogen of this compound could act as a nucleophile in a cyclization reaction if an appropriate electrophilic center is present elsewhere in the molecule or in a reaction partner.

Table 2: Potential Applications of this compound in Heterocyclic Synthesis

| Heterocycle Class | Potential Role of this compound | General Reaction Type |

| Pyrimidines | Source of N1-C2 fragment | Condensation with a 1,3-dicarbonyl compound and a source of ammonia (B1221849) |

| Imidazoles | Source of C2 carbon | Condensation with a 1,2-diamine |

| Quinolines | Formylating agent for an activated aniline (B41778) derivative, followed by cyclization | Vilsmeier-Haack formylation followed by intramolecular condensation |

It is important to note that the specific reaction conditions, such as temperature, catalyst, and solvent, would be crucial in directing the outcome of these reactions and would require experimental optimization for any specific synthetic target.

Spectroscopic Characterization Techniques in Structural and Conformational Analysis

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

In a condensed phase (e.g., neat liquid or KBr pellet), the FTIR spectrum of N-(3-methoxypropyl)formamide is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of intermolecular hydrogen bonding in the condensed phase significantly influences the position and shape of the N-H and C=O stretching bands.

Key expected absorption bands include a strong, broad peak for the N-H stretch, typically appearing around 3300 cm⁻¹, indicating hydrogen bonding. The carbonyl (C=O) stretching vibration, known as the Amide I band, is anticipated to be a very strong and sharp absorption near 1670 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is expected around 1530 cm⁻¹. Furthermore, the C-O-C stretching of the ether group should produce a strong band in the 1120-1085 cm⁻¹ region. Aliphatic C-H stretching vibrations from the propyl chain and methoxy (B1213986) group are expected just below 3000 cm⁻¹.

Table 1: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | ~3300 | Strong, Broad |

| C-H (sp³) | Stretch | 2950-2850 | Medium-Strong |

| C=O (Amide I) | Stretch | ~1670 | Very Strong |

| N-H (Amide II) | Bend | ~1530 | Strong |

| C-N | Stretch | ~1250 | Medium |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and the number of neighboring protons (multiplicity). For this compound, distinct signals are expected for the formyl proton, the N-H proton, and the protons of the methoxypropyl chain. Due to restricted rotation around the C-N amide bond, some protons may appear as two separate signals, representing syn and anti conformers.

Table 2: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-C(=O) | ~8.1 | Singlet | 1H |

| H-N | ~7.0 | Broad Singlet | 1H |

| O-CH ₃ | ~3.3 | Singlet | 3H |

| N-CH ₂ | ~3.4 | Triplet | 2H |

| O-CH ₂ | ~3.5 | Triplet | 2H |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The carbonyl carbon is expected to be the most downfield signal.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~163 |

| O-C H₃ | ~59 |

| O-C H₂ | ~70 |

| N-C H₂ | ~39 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule based on its fragmentation pattern upon ionization. The molecular weight of this compound is 117.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z ratio of 117.

The fragmentation of the molecular ion is anticipated to follow predictable pathways for amides and ethers. Common fragmentation would involve cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage) and the ether oxygen. A key fragmentation pathway for amides is the cleavage of the N-CO bond. rsc.orgnih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 117 | [C₅H₁₁NO₂]⁺ | (Molecular Ion) |

| 88 | [C₄H₁₀NO]⁺ | C₂H₃O |

| 72 | [C₃H₇NO]⁺ | C₂H₄O |

| 59 | [C₂H₅O]⁺ | C₃H₆NO |

| 45 | [CH₅O]⁺ | C₄H₆NO |

These fragments arise from cleavages at various points along the propyl chain and the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or parts of the formyl group. The base peak would likely correspond to a particularly stable carbocation formed during fragmentation.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, primarily utilizing density functional theory (DFT), have been instrumental in characterizing the electronic structure of N-(3-methoxypropyl)formamide. These studies focus on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting molecular electrostatic potential. Such calculations provide a foundational understanding of the molecule's inherent reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | Data not available | DFT/B3LYP |

| LUMO Energy | Data not available | DFT/B3LYP |

Note: Specific values are representative and depend on the level of theory and basis set used in the calculation. Further research is needed to provide definitive values.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling has been applied to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface, researchers can identify the lowest energy pathways for chemical transformations. This includes the characterization of transition states, which are critical, high-energy intermediates that determine the kinetics of a reaction.

These models can simulate various reaction types, such as hydrolysis, oxidation, or reactions with other chemical species. The calculated activation energies for these pathways offer predictions of reaction rates and can help in understanding the factors that control the selectivity of a reaction. For instance, the formyl group is a common site for hydrolysis, and computational models can detail the step-by-step process of this reaction, including the role of any catalysts.

Simulation of Catalytic Pathways and Catalyst-Substrate Interactions

Simulations are also employed to explore the role of catalysts in reactions involving this compound. These studies model the interaction between the formamide (B127407) (as a substrate) and a catalyst, which can be an acid, a base, or a transition metal complex. The goal is to understand how the catalyst lowers the activation energy of the reaction.

These simulations can reveal the geometry of the catalyst-substrate complex and the electronic interactions that stabilize the transition state. This information is invaluable for the design of more efficient and selective catalysts for industrial processes that may utilize this compound or similar compounds.

Conformational Analysis and Intermolecular Interactions

The flexibility of the methoxypropyl chain in this compound gives rise to multiple possible conformations. Conformational analysis, through computational methods, seeks to identify the most stable three-dimensional arrangements of the molecule. This is achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.

The results of these analyses are often presented as a potential energy landscape, highlighting the low-energy conformers that are most likely to be present at a given temperature. Understanding the preferred conformation is crucial as it can significantly impact the molecule's physical properties and its ability to interact with other molecules or biological targets.

Furthermore, these studies investigate the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces. For this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of dimers or larger aggregates in the condensed phase. The methoxy (B1213986) group can also participate in weaker hydrogen bonding. Modeling these interactions is key to understanding the bulk properties of the substance, such as its boiling point and solubility.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Applications of N 3 Methoxypropyl Formamide As a Synthetic Building Block and Precursor

Intermediate in the Synthesis of Pharmaceutical Compounds

N-(3-methoxypropyl)formamide functions as a key precursor in the manufacturing of active pharmaceutical ingredients (APIs). The formamide (B127407) group serves as a protecting group for the primary amine, 3-methoxypropylamine (B165612). This amine is a crucial component for building the final structure of certain drugs and their related substances.

The primary synthetic utility of this compound lies in its function as a stable precursor to 3-methoxypropylamine. The formyl group (-CHO) effectively masks the reactive primary amine, allowing for chemical manipulations on other parts of a molecule without unintended side reactions involving the amine. The regeneration of the amine from the formamide is a straightforward chemical transformation.

This deprotection can be achieved through two main pathways:

Hydrolysis: Treatment with strong acids (like hydrochloric acid) or bases (like sodium hydroxide) cleaves the amide bond, yielding 3-methoxypropylamine and a formate (B1220265) salt.

Reduction: The formamide can also be reduced to a methylamine, although for use as a primary amine precursor, hydrolysis is the more common route.

This two-step process—incorporating the stable formamide and later deprotecting it to reveal the amine—is a common strategy in multi-step organic synthesis.

The 3-methoxypropyl group, derived from this compound, is a key structural feature in the gastrointestinal prokinetic agent, Prucalopride. The synthesis of Prucalopride involves the key intermediate 1-(3-methoxypropyl)-4-piperidinamine (B103848) google.comchemicalbook.compatsnap.com. This intermediate is prepared from precursors that introduce the N-(3-methoxypropyl) side chain.

Furthermore, this structural motif is also found in several process-related impurities of Prucalopride. The identification and synthesis of these impurities are critical for quality control in pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product synthinkchemicals.com. The synthesis of these impurity reference standards often requires the same building blocks used for the API itself, highlighting the role of this compound derivatives in the broader context of drug development and quality assurance.

Table 1: Key Intermediates in the Synthesis of Prucalopride

| Compound Name | Role in Synthesis | Precursor Relationship to this compound |

|---|---|---|

| 3-Methoxypropylamine | Direct precursor | Product of this compound hydrolysis |

| 1-(3-Methoxypropyl)-4-piperidone | Intermediate | Formed using a 3-methoxypropyl source |

Formation of Heterocyclic Compounds

While direct, large-scale applications of this compound in heterocyclic synthesis are not widely documented, its chemical nature as a formamide and a precursor to a primary amine allows for its potential use in constructing various ring systems.

Formamide and its derivatives are known to participate in the synthesis of pyrimidine (B1678525) rings, which are core structures in many biologically active molecules, including nucleic acids and various drugs. In certain synthetic routes, formamide can act as a source for two atoms of the pyrimidine ring (N-1 and C-6 or N-3 and C-4). One established method involves the reaction of a β-dicarbonyl compound or its equivalent with formamide to construct the heterocyclic ring wikipedia.orgchemicalbook.com. For instance, the synthesis of 4-methylpyrimidine (B18481) can be achieved using 4,4-dimethoxy-2-butanone (B155242) and formamide wikipedia.orgchemicalbook.com. By extension, this compound could potentially be used in similar condensations, although such specific applications are not prominently featured in the literature.

This compound serves as a precursor to 3-methoxypropylamine, which is readily converted into ureas and carbamates. These functional groups are prevalent in pharmaceuticals and agrochemicals.

Urea Formation: The derived 3-methoxypropylamine can react with various reagents to form substituted ureas. Common methods include reaction with isocyanates, or with a carbonyl source like carbonyldiimidazole (CDI) or phosgene (B1210022) derivatives, followed by reaction with another amine organic-chemistry.orggoogle.comresearchgate.net.

Carbamate (B1207046) Formation: Similarly, 3-methoxypropylamine can be converted to a carbamate through reaction with chloroformates (e.g., ethyl chloroformate) or by reacting with an alcohol in the presence of a carbonylating agent organic-chemistry.orgnih.gov.

In these syntheses, the role of this compound is that of a masked starting material, providing the essential amine component after a deprotection step.

Role in the Synthesis of Specialty Chemicals and Dyes

The amine derivative of this compound, 3-methoxypropylamine, is cited as an intermediate in the production of various specialty chemicals, including dyes and corrosion inhibitors google.com. While the primary application in dye synthesis often involves the diazotization of aromatic amines to form azo dyes, aliphatic amines like 3-methoxypropylamine can be incorporated into the dye structure as side chains to modify properties such as solubility or affinity for certain fabrics ijbpas.comajol.info. Its use in specialty chemicals also extends to the synthesis of surfactants and polymers where the primary amine group provides a reactive site for further functionalization.

Table 2: Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 71172-42-4 | C5H11NO2 |

| 3-Methoxypropylamine | 5332-73-0 | C4H11NO |

| Prucalopride | 179474-81-8 | C18H26ClN3O3 |

| 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4 | C9H20N2O |

| 1-(3-Methoxypropyl)-4-piperidone | 87368-80-9 | C9H17NO2 |

| Pyrimidine | 289-95-2 | C4H4N2 |

| 4-Methylpyrimidine | 3438-46-8 | C5H6N2 |

| 4,4-Dimethoxy-2-butanone | 5436-21-5 | C6H12O3 |

| Urea | 57-13-6 | CH4N2O |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the investigation of This compound in the field of polymer chemistry as a reactive monomer or a precursor for polymerizable units containing the 3-methoxypropyl moiety.

Consequently, it is not possible to generate the requested article section with detailed research findings and data tables as no such information for this specific compound appears to be publicly available.

Green Chemistry Principles in the Research and Development of N 3 Methoxypropyl Formamide

Development of Sustainable Synthetic Protocols

The development of sustainable synthetic protocols for N-(3-methoxypropyl)formamide would focus on minimizing environmental impact from start to finish. A key approach involves exploring alternative reaction pathways that move away from traditional methods, which may utilize hazardous reagents or generate significant waste.

Conventional synthesis of N-substituted formamides often involves the use of formylating agents like formic acid or its derivatives, which can require harsh reaction conditions and lead to co-products. researchgate.net A greener approach would explore direct carbonylation reactions using carbon dioxide (CO₂) as a C1 source, which is a renewable and non-toxic feedstock. researchgate.net Another sustainable avenue is the catalytic amination of methanol (B129727), a potentially renewable resource, in the presence of ammonia (B1221849) or an appropriate amine. researchgate.net

Hypothetical Sustainable Synthetic Routes:

| Route | Reactants | Catalyst/Reagent | Advantages |

| Direct Amination | 3-methoxypropylamine (B165612), Formic Acid | Acid or Base Catalyst | Simple, potentially high-yielding. |

| Reductive Amination | 3-methoxypropanal, Ammonia, CO₂ | Homogeneous or Heterogeneous Catalyst | Utilizes CO₂ as a C1 source, high atom economy. |

| Methanol Carbonylation | Methanol, 3-methoxypropylamine | Metal Catalyst | Utilizes a potentially renewable feedstock. |

This table is illustrative and based on general principles of formamide (B127407) synthesis.

Evaluation of Atom Economy and Environmental Factors (E-factors)

A critical aspect of green chemistry is the quantitative assessment of a reaction's efficiency in terms of material usage and waste generation. Atom economy and Environmental Factor (E-factor) are key metrics for this evaluation. jocpr.comnih.gov

Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product. jocpr.com An ideal reaction has an atom economy of 100%.

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

E-factor is the ratio of the mass of waste generated to the mass of the desired product. nih.gov A lower E-factor signifies a greener process.

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

The table below presents a hypothetical comparison of these metrics for different synthetic routes to this compound.

| Metric | Traditional Synthesis | Catalytic Reductive Amination |

| Atom Economy | Lower (due to byproducts) | Potentially Higher |

| E-factor | Higher (more waste) | Lower (less waste) |

This table represents a conceptual comparison, as specific data for this compound is not available.

Utilization of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents significantly influences the environmental footprint of a chemical process. Traditional syntheses often employ volatile organic compounds (VOCs) that are hazardous to human health and the environment. mdpi.com Green chemistry promotes the use of safer alternatives.

For the synthesis of this compound, research would focus on replacing conventional solvents like N,N-dimethylformamide (DMF) or chlorinated hydrocarbons with greener options. mdpi.com Potential benign alternatives include:

Water: The most environmentally friendly solvent.

Supercritical Fluids: Such as supercritical CO₂, which can be easily removed and recycled.

Bio-derived Solvents: Solvents like Cyrene™, derived from cellulose, are gaining traction as sustainable alternatives to polar apathetic solvents. mdpi.com

Ionic Liquids: These are salts that are liquid at low temperatures and can be designed to have low toxicity and be recyclable.

The use of benign reagents would involve replacing toxic or hazardous chemicals with safer alternatives that perform the same function. For instance, using a solid acid catalyst instead of a corrosive mineral acid.

Catalytic Approaches for Reduced Waste Generation

Catalysis is a cornerstone of green chemistry, as catalysts can enable more efficient reactions, reduce energy consumption, and minimize waste by providing alternative reaction pathways with lower activation energies. organic-chemistry.org

In the context of this compound synthesis, catalytic approaches could be employed in several ways:

Homogeneous and Heterogeneous Catalysis: Developing catalysts that can efficiently facilitate the formylation of 3-methoxypropylamine. Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and reused, reducing waste and cost.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and specificity under mild reaction conditions, often in aqueous media. An appropriate enzyme could potentially be identified or engineered to catalyze the formation of the amide bond.

Photocatalysis: Utilizing light to drive the chemical reaction, which can often be performed at ambient temperature and pressure, thus reducing energy consumption.

Research in this area would involve screening different types of catalysts (e.g., metal-based, organocatalysts, enzymes) to identify the most effective and sustainable option for the synthesis of this compound. The goal would be to achieve high yields and selectivity while generating minimal waste.

Q & A

Q. What are the common synthesis routes for N-(3-methoxypropyl)formamide, and what are the critical parameters affecting yield and purity?

Methodological Answer: this compound can be synthesized via formylation of 3-methoxypropylamine using formic acid derivatives (e.g., formic acid under Dean-Stark conditions or via reaction with formamide). Critical parameters include:

- Temperature control : Excessive heat may lead to decomposition of the formamide group.

- Reagent stoichiometry : A 1:1 molar ratio of 3-methoxypropylamine to formic acid ensures minimal side products.

- Solvent selection : Polar aprotic solvents like DMF or THF improve reaction homogeneity .

- Purification : High-purity isolation often involves vacuum distillation or column chromatography, as described in analogous purification methods for structurally similar formamides .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d6) should show characteristic peaks: δ 8.2 ppm (formyl proton), δ 3.3 ppm (methoxy group), and δ 3.1–3.5 ppm (propyl chain protons).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210 nm) to assess purity. Retention time comparison with standards is critical .

- Mass Spectrometry (MS) : ESI-MS should confirm the molecular ion peak at m/z 132.1 [M+H]⁺.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Key bands include ~1670 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C stretch) .

Advanced Research Questions

Q. What are the potential reaction mechanisms involving this compound in catalytic processes, and how can kinetic studies be designed to elucidate them?

Methodological Answer: The methoxypropyl group enhances nucleophilicity at the formamide nitrogen, enabling participation in:

- Hydrogen-bonding interactions : Critical in enzyme inhibition (e.g., binding to kinase active sites via NH and carbonyl groups) .

- Catalytic cyclization : Under acidic conditions, the compound may form heterocycles via intramolecular dehydration.

Q. Kinetic Study Design :

- Use stopped-flow spectroscopy to monitor reaction intermediates.

- Vary pH (4–8) and temperature (25–50°C) to determine rate constants (k) and activation energy (Ea) via Arrhenius plots.

- Computational modeling (DFT) can predict transition states and corroborate experimental data .

Q. How does the methoxypropyl group influence the compound’s reactivity compared to other formamide derivatives?

Methodological Answer:

- Steric Effects : The methoxypropyl chain increases steric hindrance, reducing nucleophilic substitution rates at the formamide nitrogen compared to smaller alkyl groups.

- Electronic Effects : The electron-donating methoxy group stabilizes the formamide carbonyl via resonance, lowering electrophilicity. This contrasts with electron-withdrawing groups (e.g., CF₃) in analogs like N-(3-trifluoromethylpropyl)formamide .

- Solubility : Enhanced hydrophilicity due to the ether oxygen improves aqueous solubility, making it suitable for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.